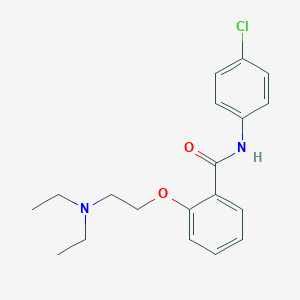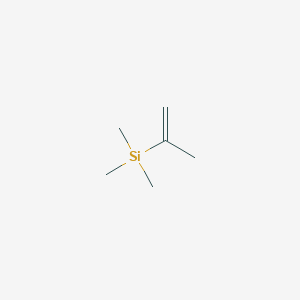
2-Propenyltrimethylsilane
説明
2-Propenyltrimethylsilane is a compound that falls within the category of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of significant interest in organic synthesis due to their stability and reactivity, which allow them to be used in various chemical transformations.
Synthesis Analysis
The synthesis of 2-alkenyltrimethylsilanes, including 2-propenyltrimethylsilane, can be achieved through stereoselective methods. For instance, the reaction of 1,2-epoxy-1,3-bis(trimethylsilyl)propane with Grignard reagents followed by Peterson olefination reactions can yield both (E)- and (Z)-2-alkenyltrimethylsilanes with high stereochemical purity . Additionally, the synthesis of related organosilicon compounds can involve hydrosilylation reactions catalyzed by transition metal complexes, as demonstrated in the synthesis of a monomer for ladder-like polysilsesquioxanes .
Molecular Structure Analysis
The molecular structure of 2-propenyltrimethylsilane and related compounds can be characterized using various spectroscopic techniques such as NMR and X-ray diffraction. These methods provide insights into the coordination behavior and bonding interactions within the molecules. For example, the study of 2-(alkoxymethyl)phenylsilicon compounds has revealed the possibility of pentacoordination in certain derivatives .
Chemical Reactions Analysis
2-Propenyltrimethylsilane can participate in various chemical reactions, including silicon-based cross-coupling reactions. These reactions can occur under milder conditions than previously reported and tolerate a wide range of functional groups . Additionally, 2-propenyltrimethylsilane derivatives can undergo fluoride ion-mediated conjugate addition reactions with α, β-unsaturated ketones, leading to regiospecific addition .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-propenyltrimethylsilane and its derivatives are influenced by the presence of the trimethylsilyl group. This group can impart stability and influence the reactivity of the compound in various chemical environments. The properties of these compounds can be further studied using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess their thermal stability .
科学的研究の応用
-
Two-Dimensional Transition Metal Dichalcogenides (TMDs)
- Field : Nanotechnology
- Application : TMDs have received significant attention because they exhibit unique electrical, optical, and mechanical properties . They have virtually unlimited potential in various fields, including electronic, optoelectronic, sensing, and energy storage applications .
- Methods : There are many methods for sample preparation, such as the mechanical, liquid exfoliation and chemical vapor deposition techniques .
- Results : The unique properties of TMDs can result in novel and important breakthroughs in the field of nanomaterials and nanodevices .
-
2-Methacryloyloxyethyl Phosphorylcholine (MPC) Polymers
- Field : Biotechnology
- Application : MPC polymers, which have a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, have shown an outstanding ability to prevent nonspecific protein adsorption . This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
- Methods : The design, synthesis, and application of MPC polymers for biodevices with characteristic length scales ranging from millimeters to nanometers .
- Results : MPC polymers have been applied in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
-
Two-Dimensional Transition Metal Dichalcogenides (TMDs)
- Field : Nanotechnology
- Application : TMDs have received significant attention because they exhibit unique electrical, optical, and mechanical properties . They have virtually unlimited potential in various fields, including electronic, optoelectronic, sensing, and energy storage applications .
- Methods : There are many methods for sample preparation, such as the mechanical, liquid exfoliation and chemical vapor deposition techniques .
- Results : The unique properties of TMDs can result in novel and important breakthroughs in the field of nanomaterials and nanodevices .
-
2-Methacryloyloxyethyl Phosphorylcholine (MPC) Polymers
- Field : Biotechnology
- Application : MPC polymers, which have a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, have shown an outstanding ability to prevent nonspecific protein adsorption . This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
- Methods : The design, synthesis, and application of MPC polymers for biodevices with characteristic length scales ranging from millimeters to nanometers .
- Results : MPC polymers have been applied in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
Safety And Hazards
In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary. If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water. If the chemical enters the eyes, they should be rinsed with pure water for at least 15 minutes. If ingested, the mouth should be rinsed with water, but vomiting should not be induced .
特性
IUPAC Name |
trimethyl(prop-1-en-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Si/c1-6(2)7(3,4)5/h1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWSLXWOGWUDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347550 | |
| Record name | Isopropenyl(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenyltrimethylsilane | |
CAS RN |
18163-07-0 | |
| Record name | Isopropenyl(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



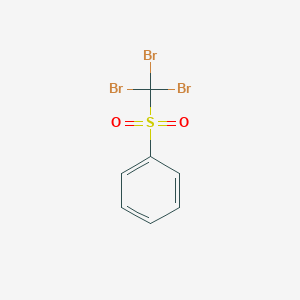
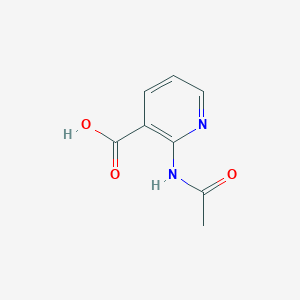
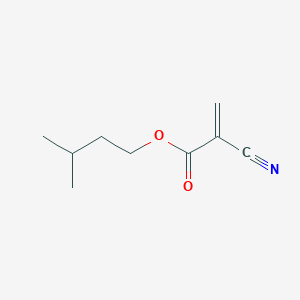
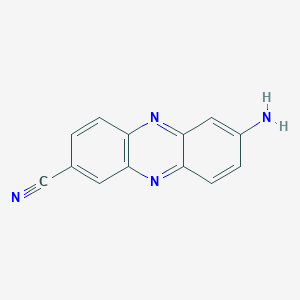
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)




![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)
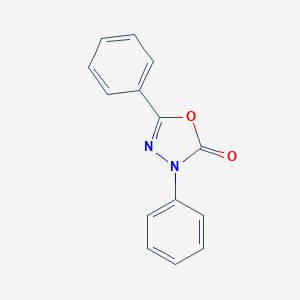
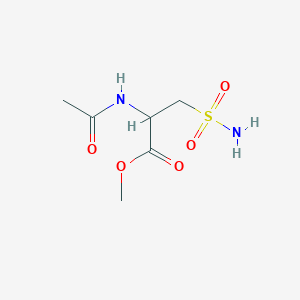
![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)
